Filibuvir

Vue d'ensemble

Description

La Sarsaponin est un composé de glycoside stéroïdien principalement extrait des racines de la plante de sarsaparille, qui appartient au genre Smilax. Ce composé est connu pour ses propriétés médicinales potentielles, en particulier en médecine traditionnelle, où il a été utilisé pour traiter divers maux tels que les maladies de la peau et les douleurs articulaires .

Applications De Recherche Scientifique

Phase 2 Studies

-

Combination Therapy with Pegylated Interferon and Ribavirin :

- A pivotal phase 2 study evaluated filibuvir in combination with pegylated interferon alfa-2a and ribavirin in treatment-naïve patients with HCV genotype 1. Patients were randomized to receive either this compound (300 mg or 600 mg twice daily) or placebo alongside standard therapy for 24 weeks.

- Results : The sustained virologic response (SVR) rates were 41.7%, 39.6%, and 45.8% for the this compound 300 mg, 600 mg, and placebo groups, respectively. Although on-treatment virologic response parameters improved with this compound, the overall SVR did not significantly differ from placebo due to a high rate of virologic relapse post-treatment .

-

Dose-Response Studies :

- In another study, this compound doses ranging from 100 mg to 700 mg twice daily resulted in significant reductions in HCV RNA levels, with maximum changes from baseline observed at higher doses. The mean maximum HCV RNA change was -0.97 log(10) IU/mL at the lowest dose and -2.30 log(10) IU/mL at the highest .

Safety Profile

This compound has been generally well tolerated among patients in clinical trials. Adverse events reported were primarily mild to moderate, including nausea, fatigue, headache, and insomnia. Importantly, there were no serious adverse events or treatment discontinuations attributed to this compound .

Resistance Studies

Research has identified specific mutations associated with resistance to this compound. Notably, residue 423 in the NS5B polymerase has been implicated as a predominant site for mutations following treatment . Understanding these resistance patterns is crucial for optimizing therapy regimens involving this compound.

Comparative Efficacy with Other Agents

This compound has been compared with other direct-acting antiviral agents such as VX-222. In head-to-head studies, VX-222 demonstrated lower effective concentrations against HCV replicons compared to this compound, indicating a potentially higher potency . However, both agents target similar mechanisms within the viral replication process.

Mécanisme D'action

Target of Action

Filibuvir, also known as PF-00868554 or PF-868554, is a non-nucleoside inhibitor . The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) . This enzyme plays a crucial role in the replication of the HCV, making it an attractive target for antiviral drugs .

Mode of Action

This compound binds to the non-catalytic Thumb II allosteric pocket of the NS5B viral polymerase . This binding causes a decrease in viral RNA synthesis . The interaction between this compound and NS5B results in the inhibition of primer-dependent RNA synthesis, with either no or only modest effects on de novo-initiated RNA synthesis .

Biochemical Pathways

The binding of this compound to the NS5B polymerase affects the HCV replication pathway. By inhibiting the NS5B polymerase, this compound disrupts the replication of the viral RNA, thereby preventing the propagation of the virus .

Result of Action

The molecular effect of this compound’s action is the inhibition of the HCV RNA-dependent RNA polymerase, which leads to a decrease in viral RNA synthesis . On a cellular level, this results in the disruption of the HCV replication cycle, preventing the spread of the virus within the host .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of potential resistance mutations in the thumb II pocket of the NS5B polymerase can affect the effectiveness of this compound . The M423T substitution in the RNA polymerase has been identified as a resistance mutation, resulting in a significant loss in the binding affinity of the mutated enzyme to this compound

Analyse Biochimique

Biochemical Properties

Filibuvir plays a crucial role in inhibiting the replication of the hepatitis C virus by targeting the NS5B RNA-dependent RNA polymerase. This enzyme is essential for viral RNA synthesis. This compound binds to the non-catalytic Thumb II allosteric pocket of the NS5B polymerase, causing a decrease in viral RNA synthesis . The compound exhibits a mean IC50 of 0.019 μM against genotype 1 polymerases, indicating its potency and selectivity . This compound interacts with several biomolecules, including the NS5B polymerase and RNA, forming a complex that inhibits the enzyme’s activity .

Cellular Effects

This compound has been shown to inhibit the replication of the hepatitis C virus in cell-based replicon systems. It effectively reduces viral RNA levels in infected cells, leading to a decrease in viral load . The compound’s impact on cellular processes includes the inhibition of viral RNA synthesis, which is crucial for the virus’s replication cycle. This compound’s interaction with the NS5B polymerase disrupts the normal function of this enzyme, thereby inhibiting the virus’s ability to replicate .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the Thumb II allosteric pocket of the NS5B polymerase. This binding causes a conformational change in the enzyme, reducing its catalytic activity and preventing the synthesis of viral RNA . This compound’s inhibition of the NS5B polymerase is highly specific, and the compound has demonstrated potent antiviral activity against genotype 1 strains of the hepatitis C virus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. Studies have demonstrated that the compound maintains its inhibitory effects on the NS5B polymerase over extended periods . Resistance mutations, such as M423T, have been observed, which can reduce the compound’s efficacy . Long-term studies have indicated that this compound remains effective in reducing viral RNA levels, although the emergence of resistant strains may impact its long-term utility .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent antiviral activity. Higher doses of the compound result in greater reductions in viral RNA levels . At high doses, this compound may exhibit toxic or adverse effects, including liver toxicity and other off-target effects . The optimal dosage for achieving maximum antiviral activity while minimizing adverse effects is a critical consideration in the development of this compound-based therapies .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by hepatic enzymes . The compound’s metabolic pathways involve the formation of various metabolites, which are subsequently excreted. This compound’s interaction with hepatic enzymes and cofactors plays a significant role in its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s oral bioavailability and pharmacokinetic profile indicate efficient absorption and distribution . This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the NS5B polymerase . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective inhibition of viral RNA synthesis . This compound’s localization within the cytoplasm is crucial for its antiviral activity, as it allows the compound to effectively inhibit the replication of the hepatitis C virus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la sarsaponin implique plusieurs étapes, généralement à partir de précurseurs stéroïdiens plus simples. Le processus comprend souvent des réactions de glycosylation, où des fragments de sucre sont attachés à la structure stéroïdienne. Ces réactions nécessitent des catalyseurs et des conditions spécifiques, tels que l'utilisation d'acides de Lewis ou d'enzymes pour faciliter le processus de glycosylation.

Méthodes de production industrielle

La production industrielle de la sarsaponin implique généralement l'extraction à partir de sources naturelles, en particulier des racines de la plante de sarsaparille. Le processus d'extraction comprend :

Récolte et séchage : Les racines sont récoltées et séchées pour réduire la teneur en humidité.

Broyage et extraction : Les racines séchées sont broyées en une poudre fine et soumises à une extraction par solvant en utilisant des solvants comme l'éthanol ou le méthanol.

Purification : L'extrait brut est purifié en utilisant des techniques telles que la chromatographie sur colonne pour isoler la sarsaponin.

Analyse Des Réactions Chimiques

Types de réactions

La sarsaponin subit diverses réactions chimiques, notamment :

Oxydation : La sarsaponin peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier la structure stéroïdienne, conduisant potentiellement à de nouveaux composés avec des propriétés différentes.

Substitution : Les réactions de substitution, en particulier au niveau de la liaison glycosidique, peuvent produire des analogues de la sarsaponin.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, souvent dans des conditions acides ou basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la sarsaponin, chacun avec des activités biologiques potentiellement uniques.

Applications de la recherche scientifique

Chimie

En chimie, la sarsaponin est utilisée comme matière première pour la synthèse d'autres composés stéroïdiens. Sa structure unique en fait un composé précieux pour l'étude des réactions de glycosylation et la synthèse des glycosides.

Biologie

Biologiquement, la sarsaponin s'est avérée présenter des propriétés anti-inflammatoires et antimicrobiennes. Elle est utilisée dans la recherche pour comprendre ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.

Médecine

En médecine, la sarsaponin est étudiée pour son potentiel de traitement de maladies telles que le psoriasis, l'arthrite et d'autres maladies inflammatoires. Sa capacité à se lier aux endotoxines et à réduire l'inflammation en fait un candidat prometteur pour le développement de médicaments .

Industrie

Industriellement, la sarsaponin est utilisée dans la formulation de cosmétiques et de produits de soins personnels en raison de ses propriétés tensioactives. Elle est également étudiée pour son utilisation potentielle dans les applications agricoles en tant que pesticide naturel.

Mécanisme d'action

La sarsaponin exerce ses effets par plusieurs mécanismes :

Liaison aux endotoxines : La sarsaponin peut se lier aux endotoxines, neutralisant leurs effets néfastes et réduisant l'inflammation.

Modulation de la réponse immunitaire : Elle influence le système immunitaire en modulant l'activité de diverses cellules immunitaires, conduisant à une inflammation réduite et à une meilleure fonction immunitaire.

Activité antimicrobienne : La sarsaponin perturbe les membranes cellulaires des bactéries, ce qui entraîne leur mort et empêche les infections.

Comparaison Avec Des Composés Similaires

Composés similaires

Diosgénine : Une autre saponine stéroïdienne présentant des propriétés anti-inflammatoires et antimicrobiennes similaires.

Ginsénosides : Trouvés dans le ginseng, ces composés présentent également des effets anti-inflammatoires et immunomodulateurs.

Saponines de Quillaja : Extraites de l'écorce de l'arbre Quillaja saponaria, ces saponines sont utilisées comme adjuvants dans les vaccins et présentent des propriétés tensioactives.

Unicité

La sarsaponin est unique en raison de sa structure glycosidique spécifique et de sa capacité à se lier efficacement aux endotoxines. Cette propriété la rend particulièrement utile dans le traitement des affections inflammatoires et la différencie des autres composés similaires.

Activité Biologique

Filibuvir, also known as PF-00868554, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) polymerase. It has been studied for its potential to treat HCV infections, particularly genotypes 1a and 1b. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and potential resistance mutations.

This compound targets the thumb II allosteric pocket of the HCV RNA-dependent RNA polymerase (RdRp). This binding inhibits the enzyme's function, particularly affecting elongative RNA synthesis rather than de novo initiation. The compound exhibits a potent in vitro activity against HCV replicons with effective concentrations (EC50) reported at approximately 70 nM for genotype 1b .

Binding Affinity and Resistance

The binding affinity of this compound to the HCV polymerase is characterized by a dissociation constant () of 29 nM . However, resistance can develop through mutations in the thumb II pocket. For instance, the M423T mutation results in a significant loss of binding affinity (250-fold), leading to over 100-fold increased resistance to this compound .

Phase 2 Trials

A notable Phase 2 study evaluated this compound in combination with pegylated interferon alfa-2a (pegIFN) and ribavirin in treatment-naïve patients with HCV genotype 1. The study randomized 288 patients to receive either this compound at doses of 300 mg or 600 mg twice daily or a placebo alongside standard therapy for 24 weeks. The primary endpoint was the sustained virologic response (SVR) at week 72.

| Treatment Arm | SVR Rate (%) | On-Treatment Virologic Response (%) |

|---|---|---|

| Placebo + pegIFN/RBV | 45.8 | N/A |

| This compound 300 mg + pegIFN/RBV | 41.7 | 58.3 |

| This compound 600 mg + pegIFN/RBV | 39.6 | 61.5 |

Despite improved on-treatment virologic responses, the overall SVR rates did not significantly differ from the placebo group due to high rates of virologic relapse post-treatment .

Safety Profile

This compound was generally well tolerated among participants, with adverse events including nausea, fatigue, headache, and insomnia reported at similar rates across all treatment arms . This safety profile supports further investigation into combinations with other direct-acting antiviral agents.

Comparative Studies

This compound's effectiveness has been compared with other antiviral agents targeting HCV. For example, in studies involving VX-222, both compounds demonstrated preferential inhibition of elongative RNA synthesis but varied in their susceptibility to resistance mutations .

Case Studies and Observations

A review of various case studies indicates that while this compound shows promise as an antiviral agent, its efficacy can be significantly impacted by viral mutations. In one study involving multiple participants, it was noted that certain genetic backgrounds influenced treatment outcomes and resistance patterns .

Propriétés

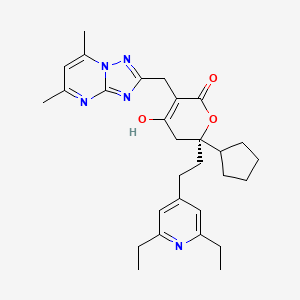

IUPAC Name |

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVAPEZTBDBAPI-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007768 | |

| Record name | Filibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877130-28-4 | |

| Record name | Filibuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877130-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filibuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filibuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILIBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of Filibuvir and how does it exert its antiviral activity?

A1: this compound specifically targets the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), which is the RNA-dependent RNA polymerase essential for viral replication. [, ] It acts as a non-nucleoside inhibitor, binding to the thumb II allosteric pocket of NS5B. [, , , ] This binding interferes with the enzyme's ability to transition from initiation to elongation during RNA synthesis, effectively inhibiting viral replication. []

Q2: Does this compound affect both de novo and primer-dependent RNA synthesis by HCV NS5B polymerase?

A2: Research shows that this compound preferentially inhibits primer-dependent RNA synthesis while having minimal to no impact on de novo-initiated RNA synthesis. [, ] Interestingly, at higher concentrations, it might even enhance de novo activity. []

Q3: How does the interaction of this compound with NS5B compare to that of NS5A domain 2?

A3: Both this compound and the intrinsically disordered domain 2 of NS5A (NS5A-D2) bind to NS5B and induce long-range conformational changes in the polymerase. [] These changes affect RNA binding and overall polymerase activity. Notably, this compound binding hinders the interaction of NS5B with both NS5A-D2 and RNA. []

Q4: What is the molecular formula and weight of this compound?

A4: While these specific details aren't explicitly provided in the provided abstracts, the synthesis process and structural modifications of this compound are discussed in detail in references 6, 10, and 19. These papers would be the most relevant starting point for finding the molecular formula and weight information.

Q5: What is the efficacy of this compound in inhibiting HCV replication in laboratory settings?

A6: this compound demonstrates potent dose-dependent inhibition of HCV genotype 1 replication in cell-based replicon systems. [, ] It achieves significant reductions in HCV RNA levels in both treatment-naïve and treatment-experienced patients. []

Q6: Has this compound been tested in combination with other anti-HCV agents?

A7: Yes, this compound has shown synergistic antiviral effects when combined with other direct-acting antivirals targeting different HCV proteins like NS3 protease, NS5A, and alternative NS5B binding sites. [, ] It also exhibited additive activity with interferon or ribavirin. []

Q7: What are the primary mechanisms of resistance observed against this compound?

A9: The most common resistance mechanism involves mutations in the NS5B polymerase, particularly at amino acid position M423. [] Substitutions like M423I/T/V significantly reduce this compound susceptibility. [, ] While less frequent, mutations at R422 and M426 also contribute to resistance. []

Q8: Does cross-resistance occur between this compound and other HCV NS5B inhibitors?

A10: Yes, cross-resistance is observed between this compound and other thumb site II inhibitors like Lomibuvir. [] The M423T mutation, commonly selected by both drugs, contributes to this cross-resistance. [, ]

Q9: What is known about the pharmacokinetic profile of this compound?

A11: this compound demonstrates good oral bioavailability and a pharmacokinetic profile suitable for twice-daily dosing in humans. [] Studies in various animal models (rat, dog, monkey) predict favorable pharmacokinetics in humans. []

Q10: What is the safety and tolerability profile of this compound in clinical trials?

A12: this compound has been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [] No serious adverse events or deaths have been reported in association with this compound administration. []

Q11: Are there any specific strategies being explored for targeted delivery of this compound?

A13: While the provided abstracts don't discuss specific drug delivery strategies, the research primarily focuses on optimizing this compound's structure and formulation to improve its bioavailability and efficacy. [, , ]

Q12: Is there any information available regarding the environmental impact and degradation of this compound?

A12: The environmental impact of this compound isn't addressed in the provided abstracts.

Q13: What are the potential alternatives or substitutes for this compound in HCV treatment?

A17: The research landscape for HCV treatment is constantly evolving. Several other direct-acting antivirals targeting different HCV proteins, like NS3/4A protease, NS5A, and other NS5B binding sites, are being investigated as potential alternatives to this compound. []

Q14: What research infrastructure and resources are crucial for advancing this compound research and development?

A14: Essential resources include access to:

Q15: What are the key historical milestones in the development of this compound?

A19: While specific milestones aren't outlined, the research highlights the progression of this compound from preclinical studies to Phase II clinical trials. [] The identification of resistance mutations and the exploration of combination therapies are notable developments in its research trajectory.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.